molecular formula C8H9N3O B2685159 N-(Cyanomethyl)-1-methylpyrrole-3-carboxamide CAS No. 1368710-38-6

N-(Cyanomethyl)-1-methylpyrrole-3-carboxamide

Cat. No.: B2685159
CAS No.: 1368710-38-6
M. Wt: 163.18
InChI Key: CKJBNGJSUSLNTM-UHFFFAOYSA-N
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Description

N-(Cyanomethyl)-1-methylpyrrole-3-carboxamide is an organic compound that features a pyrrole ring substituted with a cyanomethyl group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyanomethyl)-1-methylpyrrole-3-carboxamide typically involves the reaction of 1-methylpyrrole-3-carboxylic acid with cyanomethylating agents under specific conditions. One common method involves the use of cyanomethyl halides in the presence of a base to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to scalable production of this compound.

Chemical Reactions Analysis

Types of Reactions

N-(Cyanomethyl)-1-methylpyrrole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Bases like sodium hydride or potassium carbonate are often employed to facilitate substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.

    Reduction: Primary amines or other reduced forms of the compound.

    Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

N-(Cyanomethyl)-1-methylpyrrole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(Cyanomethyl)-1-methylpyrrole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyanomethyl group may play a crucial role in these interactions by forming hydrogen bonds or participating in other non-covalent interactions. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    N-(Cyanomethyl)-2-chloropyridine: Another cyanomethyl-substituted compound with different reactivity and applications.

    N-(Cyanomethyl)-1-methylimidazole: Similar structure but with an imidazole ring instead of a pyrrole ring.

    N-(Cyanomethyl)-1-methylpyridinium: A pyridinium analog with distinct chemical properties.

Uniqueness

N-(Cyanomethyl)-1-methylpyrrole-3-carboxamide is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.

Properties

IUPAC Name

N-(cyanomethyl)-1-methylpyrrole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-11-5-2-7(6-11)8(12)10-4-3-9/h2,5-6H,4H2,1H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKJBNGJSUSLNTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=C1)C(=O)NCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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